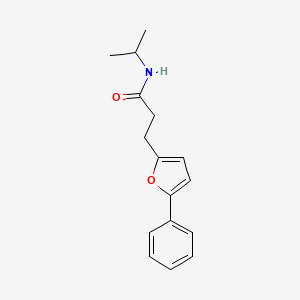
N-isopropyl-3-(5-phenyl-2-furyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IPPF is a synthetic compound that belongs to the class of amides. It was first synthesized in 2001 by researchers at the University of Michigan, and since then, it has gained significant attention in the scientific community. IPPF is known to possess analgesic and anti-inflammatory properties, and it has been studied extensively for its potential applications in pain management and drug addiction research.
Wirkmechanismus
The mechanism of action of IPPF is not fully understood. However, studies have shown that it acts as a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that play a role in pain and inflammation. By inhibiting FAAH, IPPF increases the levels of endocannabinoids in the body, which can reduce pain and inflammation.
Biochemical and physiological effects:
IPPF has been shown to have a number of biochemical and physiological effects. Studies have shown that it can reduce pain and inflammation, and it may also have neuroprotective effects. Additionally, IPPF has been shown to reduce drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using IPPF in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, IPPF has been shown to be effective in reducing pain and inflammation in animal models, which makes it a promising candidate for further research in pain management. However, one of the limitations of using IPPF in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Zukünftige Richtungen
There are several potential future directions for research on IPPF. One area of research is to further investigate its potential applications in pain management. Additionally, more research is needed to fully understand the mechanism of action of IPPF, which could lead to the development of more targeted treatments for pain and inflammation. Finally, IPPF may have potential applications in drug addiction research, and further studies are needed to explore this possibility.
Synthesemethoden
The synthesis of IPPF involves the reaction of 5-phenyl-2-furanecarboxylic acid with isopropylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified via column chromatography to obtain pure IPPF.
Wissenschaftliche Forschungsanwendungen
IPPF has been studied for its potential applications in various areas of scientific research. One of the most promising areas of research is pain management. Studies have shown that IPPF can effectively reduce pain in animal models of acute and chronic pain. Additionally, IPPF has been studied for its potential applications in drug addiction research. It has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for drug addiction.
Eigenschaften
IUPAC Name |
3-(5-phenylfuran-2-yl)-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-12(2)17-16(18)11-9-14-8-10-15(19-14)13-6-4-3-5-7-13/h3-8,10,12H,9,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIKDVJPHFZIFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCC1=CC=C(O1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

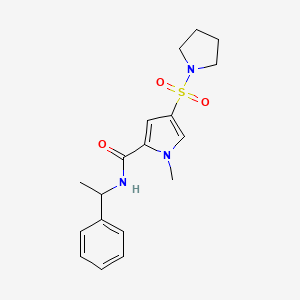
![6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide](/img/structure/B7518502.png)
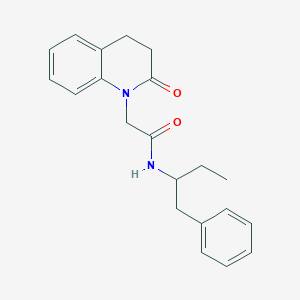
![2-[2-oxo-3,4-dihydro-1(2H)-quinolinyl]-N-(1-phenylethyl)acetamide](/img/structure/B7518522.png)
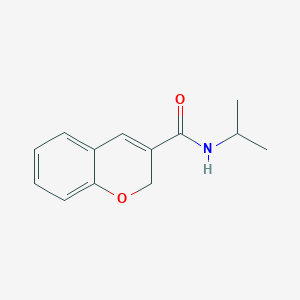

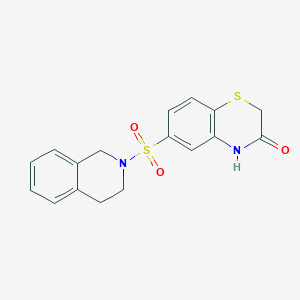
![N-(6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-N-(4-fluorophenyl)amine](/img/structure/B7518559.png)

![N-{3-[cyclohexyl(methyl)amino]propyl}-2H-chromene-3-carboxamide](/img/structure/B7518565.png)
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-(2-furoyl)piperazine](/img/structure/B7518566.png)

![2-Fluoro-4h-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B7518583.png)
